N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan moiety and a triazole ring fused with a quinoxaline derivative. Its unique configuration may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with 1,2,4-triazole scaffolds exhibit a range of biological activities. The specific compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
- Mechanism of Action : The presence of the triazole ring is known to enhance the compound's interaction with microbial enzymes and receptors.
- In Vitro Studies : In studies conducted on various bacterial strains, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like vancomycin.
- Escherichia coli : Showed promising activity with MIC values comparable to established antimicrobial agents.
Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 0.125 | Vancomycin | 0.68 |
Escherichia coli | 0.5 | Ciprofloxacin | 2.96 |
Anticancer Activity
- Cell Line Studies : The compound has been tested on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that it induces apoptosis in cancer cells.
- IC50 Values : The IC50 value for A549 cells was reported at approximately 49.85 μM, indicating effective growth inhibition.
Anti-inflammatory Activity
- Inflammation Models : In animal models of inflammation, the compound exhibited significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- Comparison with Standard Drugs : When compared with standard anti-inflammatory medications, the compound showed comparable efficacy with potentially fewer side effects.
Case Studies
Several studies have documented the biological activity of similar compounds within the same chemical class:
- Study on Triazole Derivatives : A review highlighted that triazole derivatives exhibit broad-spectrum antimicrobial activity and can be optimized for enhanced potency through structural modifications .
- Synthesis and Evaluation : Another study synthesized quinolone-triazole hybrids that displayed significant antibacterial properties against resistant strains .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-15-6-4-8-17(12-15)33-22-21-26-27(14-20(29)24-13-16-7-5-11-32-16)23(30)28(21)19-10-3-2-9-18(19)25-22/h2-12H,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLVNMAEBBYAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.